Home > Products > Screening Compounds P97705 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea - 548749-29-7

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea

Catalog Number: EVT-2805940
CAS Number: 548749-29-7
Molecular Formula: C24H19N5O2
Molecular Weight: 409.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide

Compound Description: This compound is a potent gamma-secretase inhibitor with an IC50 of 0.06 nM. It is designed to incorporate a substituted hydrocinnamide C-3 side chain and demonstrated excellent in vitro potency. []

Relevance: This compound shares a core structure of 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine with the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both compounds feature the same benzodiazepine ring system with a methyl group at position 1 and a phenyl group at position 5. The key difference lies in the substituent at the 3-position of the benzodiazepine core, where the target compound has a urea linker connected to a nitrilophenyl group, while this compound has a butyramide group with multiple halogenated phenyl substituents. []

(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is a highly potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits a Ki value of 0.068 nM for gastrin/CCK-B receptors in the brain. [] This compound demonstrated significant antisecretory and antiulcer activity, comparable to famotidine in rats. [] Oral administration of YM022 effectively prevented gastric lesions induced by indomethacin and inhibited mepirizole-induced duodenal ulcers. []

Relevance: YM022 belongs to the 1,4-benzodiazepin-2-one class of gastrin/CCK-B receptor antagonists, similar to the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. They share a common scaffold of a 1,4-benzodiazepin-2-one ring with a substituted urea group at the 3-position. Although YM022 has additional substitutions at the 1-position with a 2'-methylphenacyl group, both compounds exhibit similar pharmacological activity profiles as gastrin/CCK-B receptor antagonists, suggesting structural similarity in their binding sites. [, ]

N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide-[carboxyl-14C]

Compound Description: This compound is a CCK-A antagonist labeled with carbon-14 for research purposes. []

Relevance: This compound shares the 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine core structure with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both have the same benzodiazepine ring system and substituents at positions 1 and 5. The difference lies in the group attached to the nitrogen atom at position 3, where the target compound has a (4-nitrilophenyl)urea group, and this compound has a benzamide group. []

N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (2) and N-(2,3-Dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide (3)

Compound Description: These compounds are carbon-14 labeled benzodiazepine CCK antagonists. They were synthesized from N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide using [14C]methyl iodide. []

Relevance: These compounds are structurally related to 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea as they share a common benzodiazepine core structure. While the target compound has a methyl group and a (4-nitrilophenyl)urea substituent at positions 1 and 3 respectively, compound 2 possesses a [14C]methyl group at position 1 and a benzamide substituent at position 3. Compound 3 is further modified with an additional [14C]methyl group on the benzamide nitrogen. []

N-(7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide-[14C-carboxy]

Compound Description: This compound is a carbon-14 labeled CCK-A antagonist. It was synthesized using thiophene-2-carbonitrile-[cyano-14C] as a key intermediate. []

Relevance: This compound shares structural similarities with 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea, as both have a benzodiazepine ring system with substitutions at positions 1, 3, and 5. While the target compound has a (4-nitrilophenyl)urea substituent at position 3, this compound has a thiophene-2-carboxamide-[14C-carboxy] substituent at the same position. Additionally, it possesses a chlorine atom at position 7 of the benzodiazepine core, which differentiates it from the target compound. []

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits potent dose-dependent inhibition of pentagastrin-induced gastric acid secretion in both rats and dogs. [, ] YF476 showed excellent oral bioavailability and an ED50 of 21 nmol/kg po in dogs. [] It is structurally related to the archetypal analogue L-365,260 and YM022. [, ]

Relevance: YF476 belongs to the same 1,4-benzodiazepin-2-one class of gastrin/CCK-B antagonists as the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea. Both share the core benzodiazepine structure with a urea substituent at the 3-position. Although YF476 possesses a 2-pyridyl group at position 5 and a bulkier tert-butylcarbonylmethyl group at position 1 compared to the phenyl and methyl groups of the target compound, their similar pharmacological profiles suggest they target the same binding site on the gastrin/CCK-B receptor. [, ]

(3R)-N-[1-[(tert-Butylcarbonyl)methyl]-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl]-N'-[3-(dimethylamino)phenyl]urea hydrochloride (15d)

Compound Description: This compound is a 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonist. It showed potent dose-dependent effects in inhibiting pentagastrin-induced gastric acid secretion in both rats and dogs. []

Relevance: Similar to YF476 and the target compound, 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea, this compound shares the 1,4-benzodiazepin-2-one scaffold with a urea group at position 3, indicating their potential for similar biological activity as gastrin/CCK-B receptor antagonists. [] They differ in substituents at positions 1 and 5, with this compound featuring a tert-butylcarbonylmethyl group and a 2-pyridyl group, respectively, compared to the phenyl and methyl groups of the target compound. []

Properties

CAS Number

548749-29-7

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-nitrilophenyl)urea

IUPAC Name

1-(4-cyanophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C24H19N5O2

Molecular Weight

409.449

InChI

InChI=1S/C24H19N5O2/c1-29-20-10-6-5-9-19(20)21(17-7-3-2-4-8-17)27-22(23(29)30)28-24(31)26-18-13-11-16(15-25)12-14-18/h2-14,22H,1H3,(H2,26,28,31)/t22-/m1/s1

InChI Key

YZCOOHWDLNDQDA-JOCHJYFZSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.